1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene
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Overview
Description
1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene involves several steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-ethylpiperidine under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, piperidine derivatives are known to interact with various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene can be compared with other similar compounds, such as:
4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a fluorine atom.
1-[(2-Ethylpiperidyl)sulfonyl]-4-chlorobenzene: This compound is similar but contains a chlorine atom instead of a fluorine atom.
1-[(2-Ethylpiperidyl)sulfonyl]-4-bromobenzene: This compound is similar but contains a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethyl-1-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDRTORDFRRGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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